

Spectroscopic Profile of Methyl 2-formylisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-formylisonicotinate**

Cat. No.: **B176787**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 2-formylisonicotinate** ($C_8H_7NO_3$, Molar Mass: 165.15 g/mol), a pyridine derivative with applications in medicinal chemistry and organic synthesis.^[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the associated experimental protocols, to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the 1H NMR data for **Methyl 2-formylisonicotinate**.

1H NMR Spectral Data

The 1H NMR spectrum of **Methyl 2-formylisonicotinate** was recorded on a 400 MHz instrument in deuterated chloroform ($CDCl_3$).^[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.15	s	1H	Aldehyde proton (-CHO)
8.95	d	1H	Pyridine ring proton
8.49	s	1H	Pyridine ring proton
8.09	dd	1H	Pyridine ring proton
4.00	s	3H	Methyl ester protons (-OCH ₃)

Table 1: ¹H NMR chemical shifts and assignments for **Methyl 2-formylisonicotinate**.[\[2\]](#)

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining the ¹H NMR spectrum of a solid organic compound is as follows:

- Sample Preparation: A small quantity of **Methyl 2-formylisonicotinate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
- Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum with

detailed peak assignments for **Methyl 2-formylisonicotinate** is not readily available in the searched literature, a predicted spectrum can be inferred based on the functional groups present.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3050-3100	C-H (aromatic)	Stretching
~2950	C-H (methyl)	Stretching
~2820, ~2720	C-H (aldehyde)	Stretching (Fermi resonance)
~1720-1740	C=O (ester)	Stretching
~1690-1715	C=O (aldehyde)	Stretching
~1550-1600	C=C, C=N (aromatic ring)	Stretching
~1250-1300	C-O (ester)	Stretching

Table 2: Predicted characteristic IR absorption bands for **Methyl 2-formylisonicotinate**.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample like **Methyl 2-formylisonicotinate**, ATR FT-IR is a common and convenient method:

- Instrument Background: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

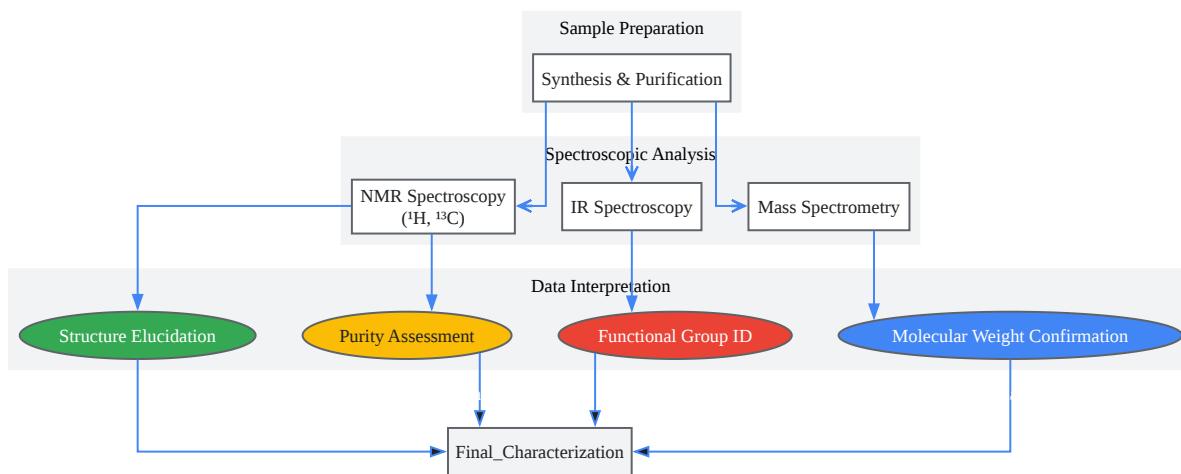
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of **Methyl 2-formylisonicotinate** shows a molecular ion peak (M^+) at a mass-to-charge ratio (m/z) of 165, which corresponds to the molecular weight of the compound (165.15 g/mol).[2]

m/z	Ion
165	$[\text{M}]^+$

Table 3: Mass spectrometry data for **Methyl 2-formylisonicotinate**.[2]


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-MS spectrum is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Methyl 2-formylisonicotinate**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **Methyl 2-formylisonicotinate**. The presented ^1H NMR and mass spectrometry data, in conjunction with the predicted IR absorptions and generalized experimental protocols, offer a foundational understanding for researchers working with this compound. Further investigation to obtain and

report the experimental ^{13}C NMR and a detailed, assigned IR spectrum would provide a more complete spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-formylisonicotinate | 125104-34-9 [smolecule.com]
- 2. Methyl 2-forMylisonicotinate CAS#: 125104-34-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-formylisonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176787#spectroscopic-data-of-methyl-2-formylisonicotinate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com